molecular formula C4H8FNO3 B13173038 rel-(2S,3R)-2-Amino-4-fluoro-3-hydroxybutanoicacid

rel-(2S,3R)-2-Amino-4-fluoro-3-hydroxybutanoicacid

Katalognummer: B13173038
Molekulargewicht: 137.11 g/mol
InChI-Schlüssel: GTFWIYJIEXNAOL-HRFVKAFMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rel-(2S,3R)-2-Amino-4-fluoro-3-hydroxybutanoicacid is a chiral compound with significant potential in various scientific fields. Its unique stereochemistry and functional groups make it an interesting subject for research in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rel-(2S,3R)-2-Amino-4-fluoro-3-hydroxybutanoicacid typically involves diastereodivergent asymmetric Michael-alkylation reactions using chiral N,N′-dioxide/metal complexes as catalysts . These reactions proceed via the intramolecular trapping of the chiral aza-ortho-xylylene intermediate or direct SN2 substitution . The reaction conditions are carefully controlled to achieve high yields, diastereoselectivities, and enantioselectivities.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of asymmetric synthesis and chiral catalysis used in laboratory settings can be scaled up for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

rel-(2S,3R)-2-Amino-4-fluoro-3-hydroxybutanoicacid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution of the fluorine atom can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

rel-(2S,3R)-2-Amino-4-fluoro-3-hydroxybutanoicacid has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of rel-(2S,3R)-2-Amino-4-fluoro-3-hydroxybutanoicacid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting CDKs, it can modulate cell proliferation and apoptosis, making it a potential candidate for cancer therapy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to rel-(2S,3R)-2-Amino-4-fluoro-3-hydroxybutanoicacid include:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with specific molecular targets makes it a versatile compound for research and industrial applications.

Eigenschaften

Molekularformel

C4H8FNO3

Molekulargewicht

137.11 g/mol

IUPAC-Name

(2S,3R)-2-amino-4-fluoro-3-hydroxybutanoic acid

InChI

InChI=1S/C4H8FNO3/c5-1-2(7)3(6)4(8)9/h2-3,7H,1,6H2,(H,8,9)/t2-,3-/m0/s1

InChI-Schlüssel

GTFWIYJIEXNAOL-HRFVKAFMSA-N

Isomerische SMILES

C([C@@H]([C@@H](C(=O)O)N)O)F

Kanonische SMILES

C(C(C(C(=O)O)N)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.